molecular formula C23H17Cl2N5O2S B12171929 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B12171929
M. Wt: 498.4 g/mol
InChI Key: AWDQLJUUPPAUMX-ZMFRSBBQSA-N
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Description

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Schiff Base Formation: The final step involves the condensation of the triazole-sulfanyl intermediate with 3-hydroxybenzaldehyde under acidic or basic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and Schiff base moiety are likely involved in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 1-Phenyl-1H-1,2,4-triazole-3-thiol
  • 5-(1H-1,2,4-Triazol-5-yldisulfanyl)-1H-1,2,4-triazole

Uniqueness

What sets 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide apart from similar compounds is its combination of a triazole ring with chlorophenyl groups and a Schiff base. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17Cl2N5O2S

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl2N5O2S/c24-17-6-4-16(5-7-17)22-28-29-23(30(22)19-10-8-18(25)9-11-19)33-14-21(32)27-26-13-15-2-1-3-20(31)12-15/h1-13,31H,14H2,(H,27,32)/b26-13-

InChI Key

AWDQLJUUPPAUMX-ZMFRSBBQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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